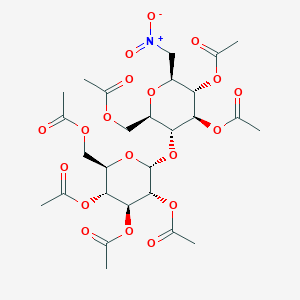

Maltosylnitromethane heptaacetate

Beschreibung

Maltosylnitromethane heptaacetate (C₃₂H₄₅NO₂₃) is a nitromethane-derived disaccharide compound featuring a maltose backbone (two α-1,4-linked glucose units) with seven acetyl groups and a nitromethane moiety. Its molecular structure, confirmed via X-ray crystallography, reveals a β-configuration at the nitromethane linkage, with refined structural residuals (R = 0.046), indicating high precision in crystallographic data .

Eigenschaften

CAS-Nummer |

154274-86-9 |

|---|---|

Molekularformel |

C27H37NO19 |

Molekulargewicht |

679.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-(nitromethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H37NO19/c1-11(29)38-9-19-23(24(42-15(5)33)21(40-13(3)31)18(45-19)8-28(36)37)47-27-26(44-17(7)35)25(43-16(6)34)22(41-14(4)32)20(46-27)10-39-12(2)30/h18-27H,8-10H2,1-7H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,27+/m0/s1 |

InChI-Schlüssel |

PGFUYCIEEUFFDC-RERAHPKXSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyme |

maltosylnitromethane heptaacetate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

β-Cellobiosylnitromethane

- Molecular Formula: C₃₂H₄₅NO₂₃ (same as maltosylnitromethane heptaacetate).

- Key Differences : The disaccharide backbone is cellobiose (β-1,4-linked glucose) instead of maltose (α-1,4).

- Synthesis : Both compounds are synthesized via nitromethane glycosylation, but cellobiosylnitromethane exhibits distinct crystal packing due to β-linkages, leading to altered solubility profiles .

- Crystallographic Data : Refined to R = 0.063 for β-cellobiosylnitromethane vs. R = 0.046 for the maltose analogue, suggesting subtle conformational differences .

N-Acetyllactosamine Heptaacetate

- Molecular Formula : C₃₄H₅₀N₂O₂₆.

- Key Differences : Contains a lactose backbone (galactose-β-1,4-glucose) with N-acetyl groups instead of nitromethane.

- Synthesis: Prepared via seven-step lactose derivatization, including trimethylsilyl trifluoromethanesulfonate-mediated acetylation and methanolysis . Unlike maltosylnitromethane heptaacetate, this compound lacks nitro-functionalization, reducing its reactivity in radical-based reactions.

Thiocellobiose Octaacetate

- Molecular Formula : C₂₈H₃₈O₁₉S.

- Key Differences : Features a sulfur atom replacing the nitromethane group and an additional acetyl group.

- Applications : Used in thio-glycoside synthesis, whereas nitromethane derivatives are preferred for photoaffinity labeling due to nitro group stability .

Functional Group and Isomerism Comparisons

Scoparin Heptaacetate Isomers

- Molecular Formula : C₃₆H₃₆O₁₈.

- Isomerism : identifies isomers with identical formulas but distinct retention times (12.49 vs. 13.65 min), highlighting the role of acetyl group positioning in chromatographic behavior. In contrast, maltosylnitromethane heptaacetate’s isomerism is unstudied in the provided evidence .

Thiocellobiose Heptaacetate Derivatives

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | Optical Rotation ([α]D) | Key Applications |

|---|---|---|---|---|---|

| Maltosylnitromethane heptaacetate | C₃₂H₄₅NO₂₃ | Nitromethane, 7 acetyl | Not reported | Not reported | Glycosylation studies |

| β-Cellobiosylnitromethane | C₃₂H₄₅NO₂₃ | Nitromethane, 7 acetyl | Not reported | Not reported | Structural analogs |

| N-Acetyllactosamine heptaacetate | C₃₄H₅₀N₂O₂₆ | N-Acetyl, 7 acetyl | Not reported | Not reported | Enzyme substrate studies |

| Thiocellobiose octaacetate | C₂₈H₃₈O₁₉S | Thioether, 8 acetyl | 205 | +13 | Thio-glycoside synthesis |

| Scoparin heptaacetate isomer | C₃₆H₃₆O₁₈ | Flavonoid, 7 acetyl | Not reported | Not reported | Phytochemical research |

Key Research Findings

- Synthetic Efficiency : Maltosylnitromethane heptaacetate’s synthesis avoids the multi-step lactose derivatization required for N-acetyllactosamine heptaacetate, streamlining production for glycosylation .

- Stability : Nitromethane derivatives exhibit superior thermal stability compared to thio-glycosides, which decompose at lower temperatures .

- Structural Insights : X-ray data confirm that β-linkages in cellobiose derivatives induce tighter molecular packing than α-linked maltose analogues, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.